N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is an intriguing chemical compound, known for its diverse applications and unique structure. This article provides a detailed analysis of its preparation methods, chemical reactions, scientific applications, mechanism of action, and a comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multistep organic synthesis process. The synthesis often involves the coupling of a pyrimidine derivative with a thiazole moiety via an amide linkage. Common reagents may include dimethylamine, methylpyrimidine, and various thiazole derivatives. Specific conditions like temperature, solvent choice, and pH are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production methods involve large-scale reactions, often in batch or continuous flow reactors. These methods aim to maximize efficiency while maintaining stringent quality control. Catalysts, high-pressure conditions, and advanced purification techniques such as chromatography or crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo a variety of chemical reactions:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction using agents like lithium aluminum hydride can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur, especially at the dimethylamino and phenylthiazole sites.
Common Reagents and Conditions: Reagents such as bromine, iodine, and various metal catalysts are frequently used. Reaction conditions like solvent type (e.g., dichloromethane, ethanol) and temperature control are essential to guide the desired reaction pathway.
Major Products: Depending on the reaction, major products include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays to understand cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exerts its effects through specific molecular interactions. It often targets cellular enzymes and receptors, influencing biochemical pathways. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(2-((4-amino-6-methylpyrimidin-2-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide
N-(2-((4-chloro-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-5-carboxamide
N-(2-((4-dimethylamino-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylthiazole-2-carboxamide
These comparisons highlight the distinct features and potential advantages of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-13-12-16(26(3)4)25-20(23-13)22-11-10-21-18(27)17-14(2)24-19(28-17)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,21,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCOIWRYCRERPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.